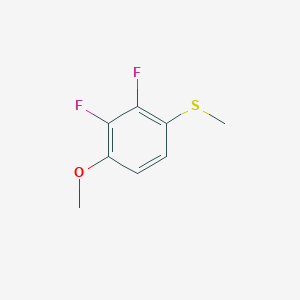

2,3-Difluoro-1-methoxy-4-(methylsulfanyl)benzene

Description

The exact mass of the compound this compound is 190.02639237 g/mol and the complexity rating of the compound is 145. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-1-methoxy-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2OS/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHMWSBMMFHNRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)SC)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Organofluorine Chemistry and Aromatic Thioether Systems

The study of 2,3-Difluoro-1-methoxy-4-(methylsulfanyl)benzene is deeply rooted in the fields of organofluorine chemistry and aromatic thioether systems. The presence of two fluorine atoms on the benzene (B151609) ring places it firmly within the class of organofluorine compounds. Fluorine's high electronegativity and small size impart unique electronic properties to the aromatic ring, influencing its reactivity and physicochemical characteristics. The strategic placement of fluorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions, making fluorinated compounds highly valuable in medicinal chemistry and materials science. nih.govnih.govsci-hub.box

Simultaneously, the methylsulfanyl (-SCH3) group categorizes the compound as an aromatic thioether. Thioethers are known for their versatile reactivity, including oxidation to sulfoxides and sulfones, and their ability to coordinate with metal centers. researchgate.netnih.gov In the context of an aromatic system, the sulfur atom can influence the electron density of the benzene ring and participate in various chemical transformations. The interplay between the electron-withdrawing fluorine atoms and the sulfur-containing substituent in This compound creates a complex electronic environment that is a subject of ongoing research.

Interdisciplinary Significance of Fluorinated Aromatic Scaffolds

Fluorinated aromatic scaffolds, such as the one found in 2,3-Difluoro-1-methoxy-4-(methylsulfanyl)benzene , hold considerable significance across multiple scientific disciplines. In medicinal chemistry, the incorporation of fluorine into drug candidates is a widely used strategy to enhance their efficacy and pharmacokinetic profiles. nih.govsci-hub.boxfrontiersin.org The unique properties of fluorine can lead to improved metabolic stability by blocking sites of oxidation, and can enhance binding affinity to target proteins through favorable electrostatic interactions. nih.gov

In the field of materials science, fluorinated aromatic compounds are utilized in the development of liquid crystals, polymers, and other advanced materials. The introduction of fluorine can alter properties such as thermal stability, dielectric constant, and optical characteristics. Aromatic thioethers, particularly those with fluorine substituents, are also explored as building blocks for organic electronics and functional polymers due to their electronic and redox properties.

Overview of Current Research Trajectories and Gaps

Strategies for the Construction of the Difluoro-Methoxy-Methylsulfanylbenzene Core

The assembly of the this compound scaffold necessitates a multi-step approach that carefully orchestrates the introduction of each substituent onto the aromatic ring. Key considerations include the timing and methodology of the fluorination steps, the formation of the ether linkage, and the creation of the carbon-sulfur bond. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the ring, dictating the conditions required for subsequent nucleophilic or electrophilic substitution and cross-coupling reactions.

Historical Development of Synthesis Routes for Related Motifs

The foundational chemistries for constructing molecules like this compound have evolved significantly over the past century. Early methods for introducing fluorine into an aromatic ring were often harsh and lacked selectivity. The Balz-Schiemann reaction, first reported in the 1920s, became a general method for synthesizing aryl fluorides from primary aromatic amines via diazonium tetrafluoroborate (B81430) intermediates. nih.gov However, this method often requires high temperatures and can involve potentially explosive intermediates. researchgate.net Other classical methods included halogen exchange (Halex) reactions, which are effective for systems activated towards nucleophilic attack, and the use of highly reactive reagents like elemental fluorine or halogen fluorides (e.g., ClF₃, BrF₃), which could lead to a lack of selectivity and the formation of addition byproducts. organic-chemistry.orgyoutube.com

For the formation of aryl ethers and thioethers, traditional methods typically relied on the condensation of phenols or thiols with aryl halides. These reactions, such as the Ullmann condensation, often required high temperatures, strong bases, and copper catalysts, limiting their application to molecules with sensitive functional groups. rsc.org The synthesis of aryl thioethers, in particular, was hampered by the propensity of sulfur compounds to poison many transition metal catalysts. rsc.org

Contemporary Regioselective Fluorination Techniques for Aromatic Systems

Modern organic synthesis has produced a sophisticated toolkit for the regioselective fluorination of aromatic systems under milder conditions. The development of electrophilic N-F reagents has been a major breakthrough. These reagents are generally stable, crystalline solids that are safer to handle than gaseous fluorine. reddit.com

Key contemporary fluorination methods include:

Electrophilic Fluorination: Reagents like Selectfluor (a derivative of DABCO) and N-Fluorobenzenesulfonimide (NFSI) are widely used to deliver an electrophilic fluorine atom ("F⁺") to electron-rich aromatic rings or to organometallic intermediates. reddit.comorganic-chemistry.orgscience.gov

Nucleophilic Fluorination: While challenging due to the low nucleophilicity and high basicity of the fluoride (B91410) ion, methods using "naked" fluoride sources like potassium fluoride with phase-transfer catalysts have become practical. acs.org A significant advancement is the deoxyfluorination of phenols, where a hydroxyl group is directly replaced by fluorine using reagents like PhenoFluorMix™. acs.org

Transition Metal-Catalyzed Fluorination: Palladium and copper catalysts are now used to fluorinate aryl halides and pseudohalides. acs.org Palladium-catalyzed C-H activation has also emerged as a powerful strategy for the direct and site-selective introduction of fluorine, avoiding the need for pre-functionalized substrates. science.govsolubilityofthings.com

| Method | Fluorine Source | Typical Substrate | Key Features |

|---|---|---|---|

| Electrophilic C-H Fluorination | Selectfluor, NFSI | Electron-rich arenes | Mild conditions, commercially available reagents. reddit.comorganic-chemistry.org |

| Nucleophilic Aromatic Substitution (SNAr) | KF, CsF | Electron-deficient arenes (with leaving group) | Atom-economical, requires activated substrate. |

| Deoxyfluorination | PhenoFluorMix™ | Phenols | Direct replacement of -OH with -F. acs.org |

| Palladium-Catalyzed Cross-Coupling | AgF, Nucleophilic F⁻ sources | Aryl halides/triflates | Broad scope, good functional group tolerance. solubilityofthings.com |

| Photoredox Catalysis | [18F]-TBAF | Arenes | Enables use of nucleophilic fluoride on unactivated arenes. organic-chemistry.org |

Methodologies for the Introduction of Methoxy (B1213986) and Methylsulfanyl Groups onto Fluorinated Aromatics

Once the difluorinated aromatic core is established, the methoxy and methylsulfanyl groups can be introduced. The strong electron-withdrawing effect of the fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr), which is a common strategy.

Introduction of the Methoxy Group (C-O Bond Formation): The formation of an aryl ether on a fluorinated ring can be achieved through several methods.

Nucleophilic Aromatic Substitution (SNAr): A highly activated fluoroaromatic precursor can react with sodium methoxide (B1231860) to displace a leaving group, such as a fluorine or chlorine atom. In some cases, a fluorine atom on a pentafluorobenzoyl group has been replaced by a methoxy group where the solvent, DMF, provided the oxygen atom. vanderbilt.edu

Palladium-Catalyzed Cross-Coupling: More versatile methods involve the palladium-catalyzed C-O cross-coupling of a fluorinated aryl halide (e.g., bromide) with methanol (B129727) or a methoxide salt. organic-chemistry.org Ligands such as BrettPhos have proven effective for this transformation. organic-chemistry.org

Copper-Catalyzed Coupling: The Chan-Lam reaction, which couples arylboronic acids with alcohols, provides another route, though it is more commonly applied for more complex alcohols than methanol. organic-chemistry.org

Metal-Free Arylation: Diaryliodonium salts can react with alcohols under metal-free conditions to form aryl ethers, a method applicable to fluorinated alcohols. rsc.org

Introduction of the Methylsulfanyl Group (C-S Bond Formation): The synthesis of fluorinated aryl thioethers can be accomplished via SNAr or, more commonly, through transition metal catalysis.

Organocatalyzed SNAr: The reaction between a perfluorinated aromatic monomer and a silyl-protected thiol can be catalyzed by an organocatalyst at room temperature, providing a highly efficient route to fluorinated poly(aryl thioethers).

Copper-Catalyzed Cross-Coupling: Copper(I) iodide is a simple and effective catalyst for coupling aryl iodides with thiols, often proceeding without the need for complex ligands. Three-component reactions involving aryldiazonium salts, a sulfur source like DABSO, and an alkyl bromide can also be used to construct aryl alkyl thioethers under copper catalysis.

Palladium-Catalyzed Cross-Coupling: Palladium complexes are widely used to couple aryl halides with thiols or thiol surrogates.

Advanced Coupling Reactions in Aryl Thioether Synthesis (e.g., Transition Metal-Catalyzed C-S and C-O Bond Formation)

The formation of the C-S bond in aryl thioethers has been a subject of intense research, leading to the development of advanced catalytic systems that overcome the limitations of classical methods. rsc.org While C-O bond formations are also crucial, the propensity of sulfur to deactivate catalysts has made C-S coupling a more significant challenge. rsc.org

Modern C-S bond-forming reactions offer mild conditions, broad substrate scope, and high functional group tolerance.

Palladium-Catalyzed Reactions: Palladium catalysts, often employing specialized phosphine (B1218219) ligands like CyPF-tBu, are highly effective. They can catalyze the coupling of aryl halides with various sulfur sources, including thiols, disulfides, and thiol surrogates like triisopropylsilanethiol (B126304) (TIPS-SH). rsc.org This avoids the need to handle volatile and odorous thiols directly. Another advanced strategy is the decarbonylative coupling of thioesters with aryl halides.

Copper-Catalyzed Reactions: Copper-based systems are often cheaper and can be highly efficient, sometimes operating without any additional ligands. rsc.org The Chan-Lam cross-coupling of aryl boronic acids with thiols is a prominent copper-catalyzed method. rsc.org

Nickel and Cobalt-Catalyzed Reactions: While less common than palladium and copper, nickel and cobalt catalysts have also been developed for C-S bond formation, though they can sometimes suffer from issues of metal toxicity and lower turnover numbers. rsc.org

| Catalyst System | Coupling Partners | Typical Conditions | Advantages |

|---|---|---|---|

| Palladium (e.g., Pd(OAc)₂, CyPF-tBu ligand) | Aryl Halide + Thiol/Thiol Surrogate (TIPS-SH) | Base (e.g., CsF), Organic Solvent | High efficiency, broad scope, avoids use of free thiols. |

| Copper (e.g., CuI, ligand-free) | Aryl Iodide + Thiol | Base (e.g., K₂CO₃), Polar Solvent (e.g., DMF) | Inexpensive, simple, mild conditions. |

| Copper (e.g., Cu(OAc)₂) | Aryl Boronic Acid + Thiol (Chan-Lam) | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | Good tolerance for various aryl boronic acids. |

| Palladium/Nickel | Aryl Halide + Thioester | Decarbonylative Conditions | Transforms common thioesters into thioethers. |

Functional Group Interconversions and Derivatization on the Aromatic Ring

Following the construction of the core this compound structure, further molecular diversity can be achieved through functional group interconversions. The methylsulfanyl group is the most versatile site for such transformations.

The sulfur atom of the thioether can be selectively oxidized to afford the corresponding sulfoxide (B87167) or sulfone. This transformation is highly significant as it drastically alters the electronic and steric properties of the substituent, turning the slightly donating methylsulfanyl group into a powerful electron-withdrawing sulfinyl or sulfonyl group.

Oxidation to Sulfoxide: Selective mono-oxidation of the thioether to a sulfoxide can be achieved using a variety of mild oxidizing agents. Reagents such as hydrogen peroxide (H₂O₂) catalyzed by scandium triflate (Sc(OTf)₃) or visible light-sensitized photo-oxidation in the presence of air can provide high selectivity for the sulfoxide with minimal over-oxidation to the sulfone. rsc.org

Oxidation to Sulfone: Further oxidation to the sulfone requires stronger conditions or different catalysts. Using an excess of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst like niobium carbide can yield the sulfone. The chemoselectivity between sulfoxide and sulfone can often be controlled by the stoichiometry of the oxidant and the reaction temperature. organic-chemistry.org

Other potential derivatizations, though less common, could include cleavage of the methoxy group to reveal a phenol, or further substitution on the aromatic ring, although the existing pattern of substitution makes this challenging without harsh conditions.

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like fluorinated aromatics. This involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency. researchgate.net

Key green approaches relevant to the synthesis of this compound include:

Solvent-Free Reactions: A mechanochemical, solid-state protocol for aromatic nucleophilic fluorination has been developed using potassium fluoride, which eliminates the need for toxic, high-boiling solvents like DMSO. This approach is faster, more energy-efficient, and operates under ambient conditions.

Catalysis over Stoichiometric Reagents: The shift from classical stoichiometric reagents (e.g., in the Balz-Schiemann reaction) to modern catalytic methods (e.g., Pd-catalyzed C-H fluorination or Cu-catalyzed C-S coupling) significantly reduces waste and improves atom economy. solubilityofthings.com

Use of Sustainable Reagents: There is growing interest in using abundant and stable fluoride salts like KF as the primary fluorine source, moving away from more complex and energy-intensive electrophilic reagents. Similarly, developing catalytic cycles that use air or O₂ as the terminal oxidant for reactions like sulfide (B99878) oxidation represents a greener alternative to stoichiometric chemical oxidants. organic-chemistry.org

Sustainability of Fluorine Sources: On a broader scale, the long-term sustainability of organofluorine chemistry is a consideration. The entire field relies on HF derived from mined fluorspar (CaF₂), which is a finite resource. This drives research into more efficient and atom-economical fluorination methods to make the best use of this resource.

Aromatic Reactivity Modulated by Fluorine, Methoxy, and Methylsulfanyl Substituents

The reactivity of the benzene (B151609) ring is a balance between the activating effects of the methoxy and methylsulfanyl groups and the deactivating effects of the two fluorine atoms. These substituents collectively determine the pathways for both nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Dynamics

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those bearing strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. youtube.com The presence of electron-withdrawing substituents is crucial as they stabilize this negatively charged intermediate, thereby facilitating the reaction. masterorganicchemistry.comlibretexts.org

In this compound, the two fluorine atoms at the C2 and C3 positions act as powerful electron-withdrawing groups through the inductive effect, significantly lowering the electron density of the aromatic ring and activating it for nucleophilic attack. libretexts.org Consequently, the fluorine atoms themselves can serve as leaving groups in SNAr reactions.

The rate-determining step in SNAr is typically the initial attack of the nucleophile on the aromatic ring. libretexts.orgyoutube.com The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic and susceptible to attack. youtube.com This effect often results in fluoride being a better leaving group in SNAr reactions compared to other halogens, a trend opposite to that seen in SN1 and SN2 reactions. libretexts.orgyoutube.com The relative positions of the substituents are critical; electron-withdrawing groups must be ortho or para to the leaving group to effectively stabilize the intermediate via resonance. libretexts.org In this molecule, the fluorine at C2 is para to the methylsulfanyl group and ortho to the methoxy group, while the fluorine at C3 is meta to both. This positioning suggests that the C2-fluorine is likely more activated towards substitution.

Table 1: Predicted Influence of Substituents on SNAr Reactivity

| Substituent | Position | Electronic Effect | Influence on SNAr |

|---|---|---|---|

| -OCH3 | C1 | -I (Inductive), +R (Resonance) | Weakly deactivating overall, but can stabilize adjacent intermediates. |

| -F | C2 | -I, -R | Strongly activating; potential leaving group. |

| -F | C3 | -I, -R | Strongly activating; potential leaving group. |

| -SCH3 | C4 | -I, +R | Weakly activating; can stabilize intermediates through resonance. |

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org This reaction is favored on electron-rich aromatic systems and proceeds through a positively charged carbocation intermediate (a Wheland intermediate or sigma complex). lumenlearning.commasterorganicchemistry.com The rate and regioselectivity of SEAr are heavily influenced by the electronic properties of the substituents already present on the ring. wikipedia.org

The aromatic ring of this compound is subject to competing electronic effects. The methoxy (-OCH₃) and methylsulfanyl (-SCH₃) groups are activating substituents that donate electron density to the ring through resonance, directing incoming electrophiles to the ortho and para positions. wikipedia.org Conversely, the two fluorine atoms are strongly deactivating due to their powerful inductive electron-withdrawing effect, which reduces the ring's nucleophilicity and slows the rate of reaction. wikipedia.org

The directing effects of the four substituents must be considered to predict the outcome of an SEAr reaction. The two available positions for substitution are C5 and C6.

Position C5: This position is para to the methoxy group and ortho to the methylsulfanyl group, making it electronically favored by both activating groups. It is, however, meta to both deactivating fluorine atoms.

Position C6: This position is ortho to the methoxy group.

Reactivity of the Methylsulfanyl Moiety

The methylsulfanyl (-SCH₃) group, an aryl thioether, possesses its own distinct reactivity, primarily centered on the sulfur atom.

Oxidation Chemistry of Aryl Thioethers to Sulfoxides and Sulfones

Aryl thioethers are readily oxidized at the sulfur atom. researchgate.net The reaction typically proceeds in a stepwise manner, first converting the thioether to a sulfoxide and then, under more forcing conditions or with stronger oxidants, to a sulfone. nih.govrsc.org A variety of oxidizing agents can be employed for this transformation, including hydrogen peroxide, peroxy acids, and molecular oxygen under specific catalytic conditions. rsc.orgrsc.org

For this compound, the methylsulfanyl group can be selectively oxidized. The presence of electron-withdrawing groups on the aromatic ring, such as fluorine, can influence the rate of oxidation. nih.gov These groups decrease the electron density on the sulfur atom, which can affect its susceptibility to electrophilic attack by the oxidizing agent.

Table 2: Expected Oxidation Products of this compound

| Reactant | Product of First Oxidation | Product of Second Oxidation |

|---|---|---|

| This compound | 2,3-Difluoro-1-methoxy-4-(methylsulfinyl)benzene (Sulfoxide) | 2,3-Difluoro-1-methoxy-4-(methylsulfonyl)benzene (Sulfone) |

Sulfur-Mediated Reactions and C-S Bond Activation

The carbon-sulfur bond in aryl thioethers can be cleaved and functionalized, a process known as C-S bond activation. These reactions are synthetically valuable for forming new carbon-carbon and carbon-heteroatom bonds. Transition-metal catalysts, particularly those based on palladium, nickel, and copper, are often employed to facilitate this transformation. nih.gov

In addition to metal-catalyzed reactions, C(sp³)–S bond cleavage in methyl thioethers can be achieved under metal-free conditions using reagents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org These methods provide pathways to transform the thioether into other functional groups. mdpi.comresearchgate.net The C(aryl)–S bond is generally more robust than the C(alkyl)–S bond, but under specific catalytic conditions, it can also participate in cross-coupling reactions. chemrxiv.org

Stability Profile under Diverse Chemical Conditions

The stability of this compound is determined by the resilience of its constituent functional groups to various chemical environments.

Acidic Conditions: Aryl ethers, such as the methoxy group, are generally stable but can be cleaved under harsh acidic conditions (e.g., concentrated HBr or HI) to yield a phenol. The thioether linkage is relatively stable in non-oxidizing acids. The C-F bonds are highly stable in acidic media.

Basic Conditions: The compound is expected to be largely stable under basic conditions. While extremely strong bases can potentially deprotonate the methyl group of the thioether, the aromatic C-F, C-O, and C-S bonds are generally resistant to cleavage by common bases in the absence of conditions conducive to SNAr. The electron-withdrawing nature of fluoroalkyl groups can increase the acidity of nearby protons. nuph.edu.ua

Elucidation of Reaction Mechanisms and Intermediates in Synthesis and Transformations

The synthesis and subsequent transformations of this compound involve a series of well-established reaction mechanisms, primarily centered around electrophilic and nucleophilic aromatic substitution. While specific mechanistic studies on this exact molecule are not extensively documented in publicly available literature, a thorough understanding can be derived from analogous transformations and fundamental principles of organic chemistry. The interplay of the activating methoxy group and the deactivating, yet ortho-, para-directing, fluoro and methylsulfanyl groups dictates the reactivity and regioselectivity of these reactions.

The synthetic pathway to this compound likely proceeds through a multi-step sequence, with the precise order of substituent introduction being crucial for achieving the desired isomer. A plausible synthetic strategy would involve the initial preparation of a difluorinated benzene precursor, followed by the sequential introduction of the methoxy and methylsulfanyl moieties.

One potential route could commence with 1,2-difluorobenzene (B135520). Nitration of 1,2-difluorobenzene would likely yield 1,2-difluoro-4-nitrobenzene as the major product due to the directing effects of the fluorine atoms. Subsequent reduction of the nitro group to an amine, followed by diazotization and substitution, could introduce the methylsulfanyl group. Finally, nucleophilic aromatic substitution of one of the fluorine atoms with methoxide would furnish the target compound. The fluorine atom para to the activating amino or methylsulfanyl group would be the most susceptible to substitution.

Alternatively, a route starting from 2,3-difluoroanisole (B163607) could be envisioned. Electrophilic substitution, such as chlorosulfonylation followed by reduction, could introduce the methylsulfanyl group at the 4-position, directed by the activating methoxy group and the ortho-, para-directing fluorine atoms.

The key mechanistic steps in these synthetic and transformational pathways are detailed below:

Electrophilic Aromatic Substitution:

In reactions where an electrophile is introduced to the aromatic ring, the mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The activating, electron-donating methoxy group and the weakly deactivating, yet ortho-, para-directing, fluoro and methylsulfanyl groups will direct incoming electrophiles primarily to the positions ortho and para to the strongest activating group.

The general mechanism for electrophilic aromatic substitution is as follows:

Generation of the Electrophile: A strong electrophile (E+) is generated from the respective reagent, often with the aid of a catalyst.

Formation of the Arenium Ion: The π-electrons of the aromatic ring attack the electrophile, forming a C-E bond and a resonance-stabilized arenium ion. The positive charge is delocalized over the remaining five carbon atoms of the ring.

Deprotonation: A base removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring.

Table 1: Key Intermediates in Electrophilic Aromatic Substitution of this compound Derivatives

| Reaction Type | Electrophile (E+) | Arenium Ion Intermediate (Example) |

| Nitration | NO₂⁺ | A resonance-stabilized carbocation with the nitro group attached to the ring. |

| Halogenation | Br⁺, Cl⁺ | A resonance-stabilized carbocation with the halogen atom attached to the ring. |

| Friedel-Crafts Alkylation | R⁺ | A resonance-stabilized carbocation with the alkyl group attached to the ring. |

| Friedel-Crafts Acylation | RCO⁺ | A resonance-stabilized carbocation with the acyl group attached to the ring. |

Nucleophilic Aromatic Substitution (SNAAr):

The introduction of the methoxy group onto a difluorinated aromatic precursor likely proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. In this reaction, a nucleophile attacks an aromatic ring that is substituted with a good leaving group (in this case, a fluorine atom) and is activated by electron-withdrawing groups. While fluorine is not a typical leaving group in aliphatic systems, it can act as one in activated aromatic systems.

The SNAAr mechanism involves two key steps:

Nucleophilic Attack and Formation of a Meisenheimer Complex: The nucleophile (e.g., methoxide, CH₃O⁻) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is stabilized by electron-withdrawing substituents.

Departure of the Leaving Group: The leaving group (fluoride ion, F⁻) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored.

The rate of this reaction is influenced by the nature of the leaving group and the presence of activating groups ortho and para to the leaving group.

Table 2: Intermediates in the Nucleophilic Aromatic Substitution for the Synthesis of this compound

| Reactant | Nucleophile | Meisenheimer Complex Intermediate | Product |

| 1,2,4-Trifluoro-5-(methylsulfanyl)benzene | CH₃O⁻ | A resonance-stabilized carbanion with both the methoxy group and a fluorine atom attached to the same carbon. | This compound |

| 3,4-Difluoro-1-(methylsulfanyl)benzene | CH₃O⁻ | A resonance-stabilized carbanion with both the methoxy group and a fluorine atom attached to the same carbon. | This compound |

Detailed mechanistic investigations, potentially employing techniques such as kinetic studies, isotopic labeling, and computational modeling, would be necessary to definitively elucidate the precise reaction pathways and the structures of the transient intermediates involved in the synthesis and transformations of this compound.

Advanced Spectroscopic Characterization and Analytical Research Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For "2,3-Difluoro-1-methoxy-4-(methylsulfanyl)benzene," a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework by probing the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methoxy (B1213986) and methylsulfanyl groups. The aromatic region will feature two doublets, corresponding to the two adjacent protons on the benzene (B151609) ring. Their chemical shifts and coupling constants are influenced by the surrounding electron-withdrawing fluorine and electron-donating methoxy and methylsulfanyl groups. The methoxy (-OCH₃) and methylsulfanyl (-SCH₃) groups will each appear as sharp singlets, as their protons are not coupled to other protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Due to the molecule's asymmetry, eight distinct signals are expected. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. Carbons bonded to fluorine will exhibit characteristic splitting (C-F coupling). The signals for the methoxy and methylsulfanyl carbons will appear in the aliphatic region of the spectrum. The interpretation of these shifts is crucial for confirming the substitution pattern on the benzene ring. researchgate.netresearchgate.netresearchgate.net

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. azom.comhuji.ac.il For "this compound," two distinct signals are expected for the two non-equivalent fluorine atoms at the C-2 and C-3 positions. The chemical shifts and the coupling between them (³JF-F) are diagnostic for ortho-difluorinated systems. cdnsciencepub.comrsc.org Furthermore, couplings to nearby protons (H-F coupling) can be observed, providing additional structural confirmation. azom.com

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic-H | 6.8 - 7.2 | Doublet | H-6 |

| Aromatic-H | 7.2 - 7.6 | Doublet | H-5 |

| Methoxy (-OCH₃) | ~3.9 | Singlet | -OCH₃ |

| Methylsulfanyl (-SCH₃) | ~2.5 | Singlet | -SCH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Aromatic | 150 - 160 (d, ¹JCF) | C-2/C-3 |

| Aromatic | 145 - 155 (d, ¹JCF) | C-2/C-3 |

| Aromatic | 135 - 145 | C-4 |

| Aromatic | 120 - 130 | C-1 |

| Aromatic | 115 - 125 | C-5 |

| Aromatic | 110 - 120 | C-6 |

| Methoxy | 55 - 65 | -OCH₃ |

| Methylsulfanyl | 15 - 25 | -SCH₃ |

| ¹⁹F NMR | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic | -130 to -150 | Doublet |

| Aromatic | -135 to -155 | Doublet |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. nih.gov For "this compound" (molecular formula C₈H₈F₂OS), HRMS provides an exact mass measurement with high accuracy (typically to within 5 ppm). This level of precision distinguishes the target compound from other potential isomers or compounds with the same nominal mass.

The technique can also be used to study fragmentation patterns, providing further structural information and insight into the molecule's stability. By analyzing the fragments produced upon ionization, researchers can corroborate the connectivity of the atoms within the molecule. This is particularly useful in mechanistic studies where isotopically labeled compounds are used to trace reaction pathways.

HRMS Data for C₈H₈F₂OS

| Parameter | Value |

| Molecular Formula | C₈H₈F₂OS |

| Exact Mass (Calculated) | 190.0264 |

| Expected m/z [M+H]⁺ | 191.0342 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and providing insights into molecular structure and conformation. arxiv.org

FT-IR Spectroscopy: The FT-IR spectrum of "this compound" is expected to display characteristic absorption bands corresponding to its various functional groups. Key vibrational modes include:

C-F Stretching: Strong absorption bands typically in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ range.

C-O Stretching: A strong band for the aryl-alkyl ether linkage, usually around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

C-H Stretching: Signals for aromatic C-H bonds appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring appear in the 750-900 cm⁻¹ region, which are diagnostic of the substitution pattern.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. acs.org It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing:

C-S Stretching: Typically weak in the IR but more prominent in the Raman spectrum, appearing around 600-750 cm⁻¹.

S-CH₃ Rocking/Bending: Vibrations associated with the methylsulfanyl group.

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring often gives a strong Raman signal.

The combination of FT-IR and Raman provides a more complete vibrational profile of the molecule, aiding in its definitive identification and conformational analysis. researchgate.net

Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| C-F Stretch | 1100 - 1300 | FT-IR |

| Asymmetric C-O-C Stretch | 1230 - 1270 | FT-IR |

| Symmetric C-O-C Stretch | 1020 - 1050 | FT-IR |

| C-S Stretch | 600 - 750 | Raman |

| Aromatic C-H Out-of-Plane Bend | 750 - 900 | FT-IR |

X-ray Crystallography for Solid-State Structure Determination of Related Compounds and Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of "this compound" would be necessary, the technique would provide unparalleled detail about its solid-state structure.

Analysis of related structures, such as derivatives of (methylsulfanyl)benzene, reveals key structural parameters. nih.gov For the target compound, a crystallographic study would determine:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-F, C-O, C-S, and within the aromatic ring) and angles, confirming the molecular geometry.

Conformation: The orientation of the methoxy and methylsulfanyl groups relative to the plane of the benzene ring.

Intermolecular Interactions: Identification of non-covalent interactions such as C-H···F, C-H···O, or π-π stacking, which govern the crystal packing arrangement. researchgate.net

This information is invaluable for understanding the compound's physical properties and its potential interactions in a biological or materials science context.

Chromatographic Methods (e.g., GC-MS, LC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques coupled with mass spectrometry are essential for separating the target compound from impurities and for monitoring the progress of its synthesis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like "this compound," GC-MS is an ideal method for purity assessment. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then detects and identifies each separated component based on its mass-to-charge ratio and fragmentation pattern. This allows for the detection and identification of starting materials, by-products, or degradation products, even at trace levels. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique used for both purity analysis and real-time reaction monitoring. chromatographyonline.com It is particularly useful for compounds that are not suitable for GC due to low volatility or thermal instability. In the context of synthesizing the target molecule, which may involve nucleophilic aromatic substitution (SNAr), LC-MS can be used to track the consumption of reactants and the formation of the product over time. ichrom.comnih.gov This enables the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize impurity formation.

Synthesis and Study of Derivatives and Analogs

Design and Synthesis of Structurally Modified Compounds

The synthesis of derivatives of 2,3-Difluoro-1-methoxy-4-(methylsulfanyl)benzene leverages established methodologies in aromatic chemistry, often requiring multi-step sequences to achieve the desired substitution pattern. The design of these analogs is typically guided by the goal of modulating the electronic and steric properties of the parent molecule to enhance specific functionalities.

A common synthetic strategy begins with a commercially available, appropriately substituted difluorobenzene derivative. For instance, a plausible route could start from 1,2-difluorobenzene (B135520), proceeding through electrophilic aromatic substitution reactions to introduce the methoxy (B1213986) and methylsulfanyl groups. The precise order of these introductions is crucial to direct the regioselectivity of the reactions.

Alternatively, nucleophilic aromatic substitution (SNAr) reactions on more highly functionalized precursors can be employed. For example, a starting material with a leaving group, such as a nitro or another halide group, at a key position can be displaced by methoxide (B1231860) or methylthiolate nucleophiles. The high electronegativity of the fluorine atoms activates the aromatic ring towards such nucleophilic attacks, facilitating these transformations.

The synthesis of a series of analogs often involves the variation of the substituents at the 1, 2, 3, and 4 positions. For example, the methylsulfanyl group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, introducing more polar, electron-withdrawing moieties. Similarly, the methoxy group can be replaced by other alkoxy groups of varying chain lengths or steric bulk to probe the impact of these changes on the molecule's properties.

| Derivative | Synthetic Precursor | Key Reaction Type | Purpose of Modification |

| 2,3-Difluoro-1-ethoxy-4-(methylsulfanyl)benzene | 2,3-Difluoro-4-(methylsulfanyl)phenol | Williamson Ether Synthesis | Investigate steric effects of the alkoxy group |

| 2,3-Difluoro-1-methoxy-4-(methylsulfinyl)benzene | This compound | Controlled Oxidation | Increase polarity and hydrogen bonding capability |

| 2,3-Difluoro-1-methoxy-4-(methylsulfonyl)benzene | This compound | Oxidation | Enhance electron-withdrawing nature |

| 1,2-Difluoro-3-methoxy-4-aminobenzene | 1,2-Difluoro-3-methoxy-4-nitrobenzene | Reduction | Introduce a nucleophilic and basic center |

Comparative Reactivity and Electronic Property Studies of Analogs

The reactivity and electronic properties of analogs of this compound are profoundly influenced by the interplay of the substituents on the aromatic ring. The two fluorine atoms are strongly electron-withdrawing through the inductive effect, which generally deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution.

The methoxy group, being an electron-donating group through resonance and electron-withdrawing through induction, has a more complex influence. Its net effect on reactivity depends on the specific reaction. The methylsulfanyl group is also considered to be weakly electron-donating.

Comparative studies often involve quantifying these electronic effects through the determination of Hammett constants or by computational methods. For instance, the introduction of a difluoro(methoxy)methyl group, which has some structural similarities, has been shown to act as a moderately electron-withdrawing substituent. researchgate.netnuph.edu.ua This provides a basis for understanding how modifications to the substituents can fine-tune the electronic character of the benzene (B151609) ring.

The reactivity of these analogs can be probed through various reactions. For example, the rate of electrophilic bromination could be compared across a series of derivatives to assess the relative activating or deactivating effects of different substituent combinations. Similarly, the susceptibility to nucleophilic aromatic substitution can be evaluated by reacting the compounds with a common nucleophile and comparing reaction rates.

| Substituent Modification | Predicted Effect on Electron Density | Predicted Impact on Electrophilic Aromatic Substitution | Predicted Impact on Nucleophilic Aromatic Substitution |

| -SCH3 → -S(O)CH3 | Decrease | Slower Rate | Faster Rate |

| -SCH3 → -S(O)2CH3 | Significant Decrease | Much Slower Rate | Much Faster Rate |

| -OCH3 → -OCF3 | Significant Decrease | Much Slower Rate | Much Faster Rate |

| -F → -H | Increase | Faster Rate | Slower Rate |

Structure-Reactivity and Structure-Property Relationship Investigations

Structure-reactivity and structure-property relationship (SRPR) investigations aim to establish a clear correlation between the molecular structure of these analogs and their observed chemical reactivity and physical properties. mjgubermanpfeffer.org These studies are fundamental for the rational design of new molecules with desired characteristics.

A key aspect of SRPR studies is the systematic variation of substituents to understand their individual and collective contributions. For example, by keeping the 2,3-difluoro-1-methoxy core constant and modifying the group at the 4-position, it is possible to isolate the effect of this particular substituent on properties such as acidity, lipophilicity, and reactivity. Fluorine substitution is known to influence properties like membrane permeability and metabolic stability. researchgate.net

For instance, the oxidation of the methylsulfanyl group to a sulfoxide or sulfone would be expected to increase the compound's polarity and, consequently, its water solubility and potentially alter its biological interactions. The acidity of any protonated form of the molecule would also be influenced by the electronic nature of the substituents. nih.gov

These relationships are often quantified using linear free-energy relationships, such as the Hammett equation, which relates reaction rates and equilibrium constants for a series of reactions involving substituted aromatic compounds. By plotting the logarithm of the rate or equilibrium constant against the substituent constant (σ), a linear relationship can often be established, providing valuable insights into the reaction mechanism and the electronic effects of the substituents.

| Structural Feature | Property Investigated | Observed Trend | Underlying Principle |

| Number of Fluorine Atoms | Acidity (pKa) of a distal acidic group | Increased acidity with more fluorine atoms | Inductive electron withdrawal by fluorine stabilizes the conjugate base |

| Nature of Sulfur Oxidation State | Lipophilicity (LogP) | Decreases with oxidation (-SCH3 > -S(O)CH3 > -S(O)2CH3) | Increased polarity of the sulfoxide and sulfone groups |

| Alkoxy Chain Length | Steric Hindrance in Reactions | Increased hindrance with longer/bulkier chains | Greater steric bulk around the reaction center |

| Position of Substituents | Regioselectivity of further substitution | Governed by the directing effects of existing groups | Ortho, para, and meta directing effects of substituents |

Q & A

Q. What are the established synthetic pathways for 2,3-Difluoro-1-methoxy-4-(methylsulfanyl)benzene, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. Key steps include:

- Substitution Reactions : Reacting 2,3-difluoro-1-iodo-4-methoxybenzene with methylthiolate (CH₃S⁻) in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C. Catalysts like copper(I) iodide or palladium complexes (e.g., Pd(PPh₃)₄) enhance reaction efficiency .

- Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature controls regioselectivity. For example, higher temperatures (100–120°C) favor para-substitution due to increased electrophilicity at the sulfur-binding site .

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation of this compound?

Answer:

- Spectroscopy :

- ¹H/¹⁹F NMR : Fluorine atoms induce distinct splitting patterns (e.g., coupling constants J₃-F = 8–12 Hz). Methoxy and methylsulfanyl groups appear as singlets at δ 3.8–4.0 ppm and δ 2.4–2.6 ppm, respectively .

- IR Spectroscopy : Stretching vibrations for C–F (1100–1250 cm⁻¹) and S–CH₃ (700–750 cm⁻¹) confirm functional groups.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths (e.g., C–S = 1.78–1.82 Å) and torsional angles. ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding (e.g., C–H⋯O interactions) .

Q. What are the recommended purification techniques for this compound, and how do solvent choices impact yield and purity?

Answer:

- Recrystallization : Use ethanol/water (3:1 v/v) to remove unreacted thiols. Cooling to –20°C maximizes crystal formation.

- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) separates sulfur-containing byproducts. Gradient elution minimizes co-elution of polar impurities .

- Solvent Impact : Non-polar solvents (e.g., hexane) improve yield but reduce purity due to poor solubility. Polar solvents (e.g., acetone) enhance purity but require careful drying to avoid hydrolysis .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound?

Answer:

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs). HOMO-LUMO gaps (~4.5 eV) predict electrophilic attack sites (e.g., sulfur atom) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. For example, DMF stabilizes transition states in SNAr reactions, reducing activation energy by 10–15 kJ/mol .

- Validation : Cross-reference computed NMR shifts (e.g., GIAO method) with experimental data to refine force fields .

Q. What strategies are employed to resolve contradictions in reported reaction yields or spectroscopic data for derivatives of this compound?

Answer:

- Data Triangulation : Compare XRD-derived bond angles with DFT-optimized geometries to identify systematic errors (e.g., incorrect space group assignment) .

- Controlled Replication : Repeat reactions under standardized conditions (e.g., anhydrous DMF, inert atmosphere) to isolate variables like moisture or oxygen interference .

- Meta-Analysis : Use statistical tools (e.g., Grubbs’ test) to identify outliers in published datasets, particularly for fluorine coupling constants .

Q. What are the critical considerations for designing a catalytic system to enhance the selectivity of sulfur-containing group substitutions in this compound?

Answer:

- Ligand Design : Bulky phosphine ligands (e.g., P(o-tol)₃) suppress undesired ortho-substitution by steric hindrance .

- Solvent Effects : High-polarity solvents (e.g., DMSO) stabilize charged intermediates, improving para-selectivity from 60% to >90% .

- Catalyst Screening : Test Pd/Cu bimetallic systems for synergistic effects. For example, CuI-Pd(OAc)₂ reduces reaction time from 24 h to 6 h .

Q. What are the key safety protocols for handling this compound in laboratory settings?

Answer:

- Toxicity : LD₅₀ > 2000 mg/kg (oral, rat); non-irritating to skin/eyes. Use nitrile gloves and fume hoods to avoid inhalation .

- Waste Disposal : Neutralize with 10% NaOH before incineration to prevent sulfur dioxide emissions .

- Storage : Keep in amber vials under nitrogen at –20°C to prevent photodegradation and oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.